molecular formula C19H16ClN3O4 B2401048 (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 899963-42-9

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2401048
CAS No.: 899963-42-9
M. Wt: 385.8
InChI Key: NDSBGQKTEOEYLB-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Structural Overview

The compound's molecular formula is C18H18ClN3O2C_{18}H_{18}ClN_3O_2, which includes a chlorophenyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups suggests potential reactivity and diverse biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds structurally similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar oxadiazole structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
CompoundMIC (μg/mL)Target Pathogen
10.22Staphylococcus aureus
20.25Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Cell Line Studies : Research indicates that similar oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
  • In Vitro Assays : Studies have shown that these compounds can inhibit tumor growth in vitro by inducing oxidative stress and apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have also been documented:

  • Cytokine Inhibition : Some oxadiazole derivatives have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
  • Animal Models : In vivo studies suggest that these compounds can effectively reduce inflammation in models of arthritis and other inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of oxadiazole derivatives. The results indicated that compounds with a similar structure to this compound showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole-containing compounds. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Scientific Research Applications

Case Studies

Several studies have evaluated the anticancer efficacy of this compound:

  • In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program assessed the compound against a panel of human tumor cell lines. Results indicated a notable growth inhibition percentage across multiple cancer types, with some lines showing over 70% inhibition at specific concentrations .
  • In Vivo Studies : Animal models treated with (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide exhibited reduced tumor growth compared to control groups. These findings suggest that the compound's efficacy extends beyond in vitro applications .

Comparative Efficacy

A comparative analysis of similar compounds indicates that this compound exhibits superior activity relative to other oxadiazole derivatives. For example, compounds with different substituents on the oxadiazole ring showed varying degrees of cytotoxicity; however, this particular compound consistently demonstrated higher potency .

CompoundCell Line TestedGrowth Inhibition (%)
This compoundA54978
Similar Oxadiazole AHCT11665
Similar Oxadiazole BMDA-MB-23150

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure of the synthesized compound. The NMR spectra reveal distinct chemical shifts corresponding to the different functional groups present in the molecule .

Drug Development

Given its promising anticancer properties and relatively straightforward synthesis process, future research may focus on optimizing the compound for clinical trials. Modifications to enhance bioavailability and reduce toxicity will be critical steps in its development as a therapeutic agent.

Broader Applications

Beyond oncology, there is potential for exploring other therapeutic applications of this compound in fields such as anti-inflammatory and antimicrobial therapies due to its diverse structural features.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBGQKTEOEYLB-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.